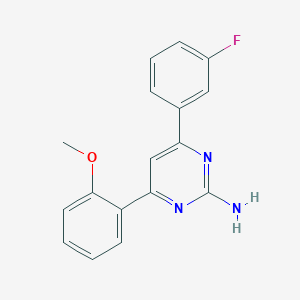

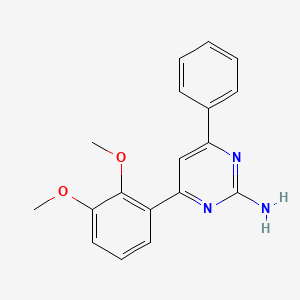

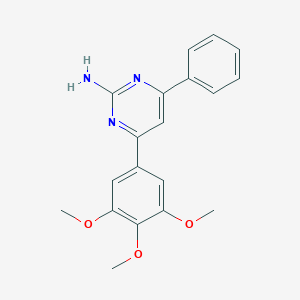

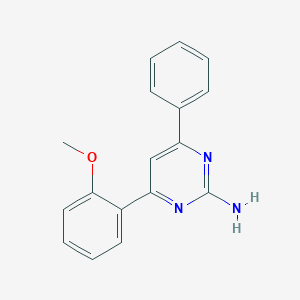

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide proceeded smoothly to afford a common intermediate .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Effects

Compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

5. Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Use in Polymerisation Reactions

The compound TTMPP, which also contains a TMP group, has been used in group transfer polymerisation and Lewis-pair catalysed polymerisation of alkyl methacrylates .

Use in Epoxy-Phenol Resin Curing

Epoxy-phenol resins were cured with TTMPP as the catalyst .

8. Preparation of Alkali-Stable Phosphonium Cation Bearing Hydroxide Exchange Membranes Another important application of TTMPP is as a reagent for the preparation of alkali-stable phosphonium cation bearing hydroxide exchange membranes .

Wirkmechanismus

Target of Action

The compound 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a derivative of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group, a critical component of 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, plays a crucial role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a key process in cell division . Furthermore, the TMP group has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation .

Biochemical Pathways

The TMP group affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it disrupts the proper folding of proteins, leading to the degradation of misfolded proteins . By inhibiting TrxR, it disrupts the redox balance within the cell, leading to oxidative stress .

Pharmacokinetics

Compounds containing the tmp group are known to exhibit diverse bioactivity effects, suggesting that they may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is the inhibition of cell division due to the disruption of tubulin polymerization . This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Additionally, the compound triggers caspase activation by a possible oxidative mechanism .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications in various fields, including medical, environmental, and industrial research. More specifically, its anticancer properties make it a promising candidate for further development as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEZPUFIHORAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

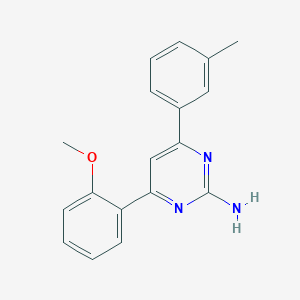

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)